(S,E)-4-Hydroxyhex-2-enal

Description

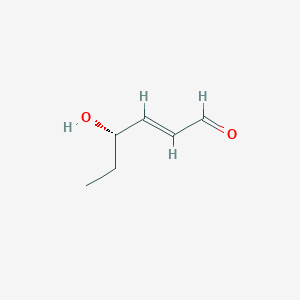

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(E,4S)-4-hydroxyhex-2-enal |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m0/s1 |

InChI Key |

JYTUBIHWMKQZRB-YUDCMIJISA-N |

Isomeric SMILES |

CC[C@@H](/C=C/C=O)O |

Canonical SMILES |

CCC(C=CC=O)O |

Origin of Product |

United States |

Mechanisms of Formation and Biosynthesis

Endogenous Pathways of (S,E)-4-Hydroxyhex-2-enal Generation

The internal formation of this compound is intricately linked to the oxidative degradation of n-3 polyunsaturated fatty acids.

This compound is a significant product derived from the oxidative cleavage of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and α-linolenic acid. researchgate.netgoogle.comgoogle.comnih.gov This reaction can be initiated by enzymatic and non-enzymatic processes. researchgate.net The central nervous system is particularly rich in n-3 PUFAs like DHA, making it a key site for the generation of 4-hydroxyhexenal (B101363) (4-HHE) through lipid peroxidation. researchgate.net

The formation process involves the oxidation of the fatty acid chain, leading to the creation of unstable lipid hydroperoxides. smolecule.com These hydroperoxides then undergo further reactions, including cleavage of the carbon-carbon bonds, which results in the formation of various smaller molecules, including this compound. smolecule.com This pathway is analogous to the formation of 4-hydroxy-2-nonenal (4-HNE) from n-6 PUFAs. researchgate.net

| Precursor PUFA | Key Aldehyde Product |

| n-3 PUFAs (e.g., DHA, ALA) | This compound (4-HHE) google.comgoogle.com |

| n-6 PUFAs (e.g., Arachidonic Acid) | 4-Hydroxy-2-nonenal (4-HNE) researchgate.net |

Non-enzymatic lipid peroxidation is a key pathway for the generation of this compound. This process is initiated by reactive oxygen species (ROS) that attack the double bonds of PUFAs. nih.gov The reaction proceeds through a free radical chain reaction mechanism involving initiation, propagation, and termination steps. nih.gov During propagation, lipid radicals react with oxygen to form lipid peroxy radicals, which then abstract hydrogen from other lipid molecules, creating lipid hydroperoxides and perpetuating the chain reaction. nih.govresearchgate.net The decomposition of these lipid hydroperoxides leads to the formation of a variety of reactive aldehydes, including 4-HHE. oup.com This non-enzymatic pathway is a significant contributor to oxidative stress in biological systems. nih.gov

Exogenous Formation and Occurrence in Various Matrices

This compound is not only formed within the body but is also found in various external sources, primarily resulting from the oxidation of lipids in food and potentially in the environment.

The formation of 4-HHE is a notable consequence of lipid peroxidation in food products, especially those rich in n-3 PUFAs. oup.com This process frequently occurs during processing, storage, and cooking. researchgate.net For instance, deep-frying of foods like potato sticks and chicken breast in vegetable oils can lead to the formation of 4-HHE. oup.com The type of oil used significantly influences the amount of 4-HHE produced; for example, linseed oil, which is high in linolenic acid (an n-3 PUFA), generates the highest amounts of 4-HHE when heated compared to other vegetable oils like corn and soybean oil. oup.com

Studies involving in vitro digestion of cooked meats have also demonstrated the formation of 4-HHE. acs.orgresearchgate.netacs.org The amount of unsaturated fat in the meat is a dominant factor influencing the formation of these aldehydes. acs.orgresearchgate.net For example, during the in vitro digestion of cooked salmon, which is rich in n-3 PUFAs, significant levels of 4-HHE are produced. researchgate.net The table below summarizes findings on 4-HHE levels in different food matrices.

| Food Matrix/System | Condition | Key Findings on 4-HHE Formation |

| Vegetable Oils (Corn, Rapeseed, Linseed) | Deep-frying at 180°C | Linseed oil produced the highest amount of 4-HHE due to its high linolenic acid content. oup.com |

| Cooked Beef and Salmon | In vitro digestion | Significant formation of 4-HHE was observed, with the amount of unsaturated fat being a key factor. acs.orgresearchgate.net |

| Oil-in-water emulsions | Storage at 40°C | 4-HHE showed high reactivity, especially in the presence of protein. researchgate.netresearchgate.net |

| Various Food Products (Korean market) | Analysis of commercial foods | 4-HHE was detected, and daily exposure was estimated. thegoodscentscompany.com |

| Infant formulas | Comparison with human milk | Oxidation products of PUFAs, including precursors to 4-HHE, were found in infant formulas. thegoodscentscompany.com |

Information regarding the specific presence of this compound in general environmental samples like air, water, and soil is limited in the provided search results. However, some studies suggest its potential as an environmental marker. For instance, emissions of (E)-4-hydroxyhex-2-enal have been tentatively identified from kelp species. scholaris.ca Further research is needed to fully understand the distribution and fate of this compound in the broader environment.

Synthetic Methodologies for S,e 4 Hydroxyhex 2 Enal and Its Stereoisomers

General Synthetic Approaches for 4-Hydroxyhex-2-enal

General methods for synthesizing 4-hydroxyhex-2-enal typically focus on constructing the core carbon skeleton and introducing the required functional groups without controlling the stereochemistry at the chiral center, resulting in a racemic mixture.

Oxidation of Corresponding Alcohols

The synthesis of γ-hydroxy-α,β-enals, such as 4-hydroxyhex-2-enal, can be achieved through the selective oxidation of corresponding diols or primary alcohols. One effective method involves a tandem reaction promoted by 2-iodoxybenzoic acid (IBX). researchgate.net This process facilitates the oxidation of a primary alcohol to an aldehyde. researchgate.net For instance, the oxidation of a β,γ-diolcarbonate can lead to the formation of an (E)-γ-hydroxy-α,β-enal, with the carbonate opening to yield the desired (E)-olefin configuration exclusively, without over-oxidation of the secondary alcohol group. researchgate.net

Another approach utilizes transition metal complexes as catalysts. For example, cis-dioxomolybdenum(VI) complexes have been shown to effectively catalyze the oxidation of various alcohols to aldehydes under mild conditions, often using hydrogen peroxide as the oxidant. raco.cat Such methods offer a pathway to synthesize aldehydes from alcohol precursors. raco.cat A facile one-pot synthesis of (E)-4-hydroxy-2-alkenals has also been achieved from (2E,4E)-2,4-alkadienals through a reduction-oxygenation process using molecular oxygen and triethylsilane, catalyzed by cobalt(II) porphyrin. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Feature |

| 2-Iodoxybenzoic Acid (IBX) | Primary Alcohol / β,γ-Diolcarbonate | (E)-γ-Hydroxy-α,β-enal | Tandem oxidation and carbonate opening researchgate.net |

| cis-Dioxomolybdenum(VI) | Alcohols | Aldehydes | Selective oxidation under mild conditions raco.cat |

| Cobalt(II) Porphyrin | (2E,4E)-2,4-Alkadienal | (E)-4-Hydroxy-2-alkenal | One-pot reduction-oxygenation nih.gov |

Aldol (B89426) Condensation Followed by Dehydration

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to construct the backbone of 4-hydroxyhex-2-enal. iitk.ac.inmagritek.com This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can subsequently be dehydrated to an α,β-unsaturated carbonyl compound. magritek.com The synthesis of 4-hydroxyhex-2-enal could theoretically proceed via a crossed aldol reaction between propanal and glyoxal. The enolate of propanal would act as the nucleophile, attacking one of the aldehyde groups of glyoxal. The resulting aldol adduct would then undergo dehydration to yield the final product.

A related strategy, the nitroaldol (Henry) reaction, has been used as a key C-C bond-forming step in the synthesis of precursors for similar molecules. nih.gov This involves the reaction of a nitroalkane with an aldehyde. For example, the reaction between hexanal (B45976) and 4-nitro-1-butene has been utilized to create the carbon skeleton for 4-hydroxynonenal-dGuo adducts. nih.gov The self-condensation of aldehydes like hexanal under acidic conditions is another related pathway observed in nature. researchgate.netresearchgate.net

Photoredox Catalysis

Visible-light photoredox catalysis represents a modern approach for the synthesis and modification of α,β-unsaturated carbonyl compounds. researchgate.net These methods often proceed under redox-neutral conditions, avoiding harsh reagents. acs.org For instance, a dual catalytic system using photoredox and nickel catalysis has been developed to convert propargyl ethers into valuable α,β-unsaturated aldehydes. acs.org This reaction proceeds through a radical-involved pathway, demonstrating broad substrate scope and good functional group compatibility. acs.org

While direct synthesis of 4-hydroxyhex-2-enal using this specific method has not been detailed, the principles are applicable. Photoredox catalysis can generate acyl radicals from aldehydes for various transformations and can be combined with organocatalysis for asymmetric reactions, such as the β-cyanation of enals. nature.comnih.gov This synergy allows for novel radical reactions with high enantiocontrol, indicating the potential for developing a photoredox-based synthesis for chiral hydroxyalkenals like (S,E)-4-Hydroxyhex-2-enal. nature.com

Enantioselective Synthesis of Stereoisomers

The synthesis of specific stereoisomers of 4-hydroxyhex-2-enal requires enantioselective methods that can control the configuration at the C4 chiral center.

Importance of Stereochemistry in Chemical and Biochemical Interactions

The stereochemistry of 4-hydroxyalkenals is crucial as it dictates their biological activity. researchgate.net Lipid peroxidation in biological systems generates racemic mixtures of these aldehydes, but individual enantiomers are expected to interact differently with chiral biological macromolecules like enzymes and DNA. researchgate.netbibliotekanauki.pl For the related compound 4-hydroxynonenal (B163490) (HNE), it has been shown that its reactions with DNA are responsible for mutagenic effects. bibliotekanauki.pl The stereoisomers of HNE adducts to DNA bases exhibit markedly different chemical reactivities and abilities to cause mutations. researchgate.net Similarly, metabolic processes, such as glutathione (B108866) conjugation by glutathione S-transferases, are often enantioselective. researchgate.net The differential biological effects underscore the need for synthetic methods that can provide pure enantiomers for study. researchgate.netnih.gov

Lipase-Catalyzed Enantioselective Esterification

Enzymatic kinetic resolution is a powerful tool for separating enantiomers. Lipase-catalyzed enantioselective esterification (or acylation) is a practical method for the resolution of racemic 4-hydroxyalkenals. bibliotekanauki.pl This technique exploits the ability of lipases, such as Candida antarctica lipase, to preferentially catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. researchgate.net

In this process, racemic 4-hydroxyhex-2-enal is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), converting it into an ester. The unreacted S-enantiomer, this compound, can then be separated from the esterified R-enantiomer by standard chromatographic techniques. This method has been successfully used to prepare enantiomers of 4-hydroxyalkenals with high enantiomeric purity (ee > 95%). bibliotekanauki.pl The efficiency of the resolution is dependent on the choice of lipase, solvent, and acylating agent.

Cross-Metathesis Reactions

Cross-metathesis (CM) has emerged as a powerful and versatile strategy for the stereoselective synthesis of α,β-unsaturated aldehydes, including this compound and its stereoisomers. This method involves the catalytic exchange of substituents between two olefinic partners, offering a convergent and often highly stereocontrolled route to the desired products. The use of well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has been pivotal in advancing these transformations due to their functional group tolerance and high efficiency.

A notable application of this methodology is in the synthesis of chiral 4-hydroxy-2-enals. Research has demonstrated the successful synthesis of the enantiomers of (E)-4-hydroxynon-2-enal (HNE), a longer-chain analogue of the target compound, through a cross-metathesis reaction. researchgate.netbibliotekanauki.pl In this approach, the enantiomerically pure (R)- or (S)-oct-1-en-3-ol is reacted with acrolein in the presence of a second-generation Grubbs catalyst. researchgate.netbibliotekanauki.pl This reaction proceeds with high stereochemical fidelity, yielding the corresponding (R)- or (S)-HNE with excellent enantiomeric excess and in good chemical yields, typically around 70%. researchgate.netbibliotekanauki.pl This demonstrates the feasibility of transferring the chirality from a secondary allylic alcohol to the final α,β-unsaturated aldehyde product.

While a direct synthesis of unprotected this compound via cross-metathesis is not extensively detailed in the literature, the synthesis of a protected derivative, (4R,5S,E)-5-(tert-butyldimethylsilyloxy)-4-hydroxyhex-2-enal, has been successfully accomplished. This synthesis utilized a cross-metathesis reaction between an appropriately protected chiral allylic alcohol and acrolein, catalyzed by a ruthenium complex. The reaction proceeded with high efficiency, affording the desired product in a 99% yield. This highlights the effectiveness of the cross-metathesis approach even with sterically demanding substrates and protecting groups.

The general principle of these syntheses involves the reaction of a chiral secondary allylic alcohol, such as (S)-but-3-en-2-ol or a protected version thereof, with an α,β-unsaturated aldehyde, typically acrolein. The catalyst facilitates the cleavage and reformation of the carbon-carbon double bonds, leading to the desired this compound and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. The E-configuration of the newly formed double bond is generally favored thermodynamically and is the predominant isomer obtained in these reactions.

The selection of the appropriate ruthenium catalyst is crucial for the success of the reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and tolerance to various functional groups, including the hydroxyl and aldehyde moieties present in the reactants and products. researchgate.netbibliotekanauki.pl

The following table summarizes key findings from representative studies on the synthesis of chiral 4-hydroxy-2-enals using cross-metathesis, providing insights into the reaction conditions and outcomes.

| Allylic Alcohol | Cross-Metathesis Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Product | Ref |

| (S)-oct-1-en-3-ol | Acrolein | Grubbs II (cat.) | CH₂Cl₂ | N/A | 70 | (S,E)-4-Hydroxynon-2-enal | researchgate.netbibliotekanauki.pl |

| (R)-oct-1-en-3-ol | Acrolein | Grubbs II (cat.) | CH₂Cl₂ | N/A | 70 | (R,E)-4-Hydroxynon-2-enal | researchgate.netbibliotekanauki.pl |

| (4R,5S)-5-(tert-Butyldimethylsilyloxy)-hex-1-en-4-ol | Acrolein | Ruthenium Catalyst B (5 mol%) | CH₂Cl₂ | 40 | 99 | (4R,5S,E)-5-(tert-Butyldimethylsilyloxy)-4-hydroxyhex-2-enal |

Reactivity and Adduction with Biomolecules

General Electrophilic Properties and Mechanisms of Reaction

The chemical structure of 4-HHE, featuring both an α,β-unsaturated aldehyde system and a hydroxyl group, dictates its electrophilic character. researchgate.net This allows it to readily react with nucleophiles present in biological systems through two primary mechanisms: Michael-type nucleophilic addition and Schiff base formation. researchgate.netresearchgate.net

The C=C double bond in 4-HHE is susceptible to conjugate addition, a reaction commonly known as the Michael addition. researchgate.netwikipedia.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org This process is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org The mechanism involves the deprotonation of a nucleophile to form a carbanion, which then attacks the electrophilic alkene, leading to the formation of a Michael adduct. wikipedia.orgyoutube.com The reaction is driven by the formation of a more stable single bond from a pi bond. masterorganicchemistry.com Nucleophiles that can participate in this type of addition include the side chains of certain amino acids. masterorganicchemistry.com

The carbonyl group of 4-HHE can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base (an imine). researchgate.netderpharmachemica.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. derpharmachemica.comdergipark.org.tr While aldehydes generally react readily with primary amines to form Schiff bases, the process can be influenced by factors such as pH and the presence of catalysts. derpharmachemica.comnih.gov This reaction represents another significant pathway through which 4-HHE can covalently modify proteins. researchgate.net

Adduction with Proteins and Peptides

The high reactivity of 4-HHE leads to its adduction with proteins, a process that can have profound effects on their biological function. researchgate.netnih.gov Studies have shown that 4-hydroxyalkenals, including 4-HHE, exhibit high reactivity in systems containing proteins. researchgate.netnih.gov

Research has identified several amino acid residues as primary targets for adduction by 4-HHE and the structurally similar 4-hydroxynonenal (B163490) (4-HNE). The nucleophilic side chains of Cysteine, Histidine, and Lysine are particularly susceptible to modification. researchgate.netnih.gov Arginine has also been shown to be a target for related aldehydes. researchgate.netnih.gov The reactivity of these amino acids towards α,β-unsaturated aldehydes generally follows the order: Cysteine >> Histidine > Lysine. nih.gov

Table 1: Amino Acid Residues Targeted by 4-Hydroxyalkenals

| Amino Acid | Nucleophilic Group | Type of Adduction |

|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition |

| Histidine | Imidazole Ring | Michael Addition |

| Lysine | ε-Amino (-NH₂) | Michael Addition, Schiff Base Formation, Pyrrole (B145914) Formation |

This table summarizes the primary amino acid targets and the types of reactions they undergo with 4-hydroxyalkenals like 4-HHE and 4-HNE, based on available research. researchgate.netnih.govashpublications.org

The covalent modification of proteins by 4-HHE can lead to significant alterations in their structure and, consequently, their function. researchgate.net Adduction can induce conformational changes, such as an increase in β-sheet content, and can lead to protein cross-linking. ebi.ac.uk These structural modifications can impair the physiological functions of proteins. ebi.ac.uk For instance, the modification of enzymes can lead to a loss of catalytic activity. thegoodscentscompany.com The accumulation of proteins modified by lipid peroxidation products like 4-HHE has been associated with various pathological conditions. researchgate.net

The reaction of 4-HHE with lysine residues can lead to the formation of stable, cyclic adducts known as pyrrole derivatives. ashpublications.orgnih.gov This occurs through a condensation reaction between the aldehyde and the primary amino group of lysine. ashpublications.org The formation of these pyrrole cross-links can further contribute to the alteration of protein structure and function. nih.gov The initial adduction can be followed by further reactions, leading to complex modifications. nih.gov The formation of these stable adducts serves as a marker for protein damage induced by lipid peroxidation.

Generation of Neo-Antigens and Immunological Responses

The modification of proteins by reactive aldehydes, such as the related compound 4-hydroxy-2-nonenal (HNE), can lead to the formation of neo-antigens, which are novel epitopes that can be recognized by the immune system. nih.gov These modified proteins can trigger an immune response, potentially contributing to the pathology of various diseases. nih.gov

While direct studies on (S,E)-4-Hydroxyhex-2-enal are less common, the principles of reactivity are similar among α,β-unsaturated aldehydes. Research on HNE has shown that its adduction to proteins can generate epitopes that are recognized by autoantibodies, such as those found in systemic lupus erythematosus (SLE). nih.gov In fact, immunization of mice with HNE-modified proteins has been observed to induce a progressive increase in the anti-DNA response, suggesting a molecular mimicry mechanism. nih.gov This indicates that the immune response initiated against the aldehyde-modified protein can cross-react with native DNA. nih.gov

Neoantigens are typically tumor-specific antigens that arise from mutations in cancer cells and are not present in normal cells. frontiersin.orgnews-medical.net They are potent activators of the immune system, leading to the generation of T-cells that can recognize and eliminate cancer cells. frontiersin.orgnews-medical.netnih.gov The formation of adducts by aldehydes like 4-HHE on cellular proteins could theoretically create novel antigens that the immune system perceives as foreign, thereby initiating an immunological response. This response could have implications in both autoimmune diseases and cancer immunity, where the generation of novel tumor antigens can be beneficial for immunotherapy. nih.govnouscom.com

Adduction with Nucleic Acids (DNA)

Reactive aldehydes are known to be genotoxic, in part due to their ability to form adducts with DNA bases. This can lead to mutations and contribute to the development of cancer.

This compound, being a homolog of other well-studied aldehydes like acrolein and crotonaldehyde, is expected to react with DNA to form various adducts. scispace.com Studies on the related aldehyde, trans-4-hydroxy-2-nonenal (HNE), have shown that it reacts with deoxyguanosine under physiological conditions to form a variety of adducts. scispace.com

The reaction of HNE with deoxyguanosine can yield structurally different adducts, including 1,N2-ethenodeoxyguanosine. scispace.com The formation of these etheno-type adducts is significant as they are known to be promutagenic. researchgate.net The reaction proceeds via Michael addition and can lead to the formation of substituted 1,N2-etheno derivatives and γ-hydroxy-propanodeoxyguanosine diastereomers. scispace.com These primary adducts can be unstable and may convert to more stable forms like 1,N2-ethenodeoxyguanosine. scispace.com The formation of such adducts can serve as a biomarker for DNA damage induced by lipid peroxidation. scispace.comnih.gov

| Adduct Type | Precursor Aldehyde | Significance |

| 1,N2-ethenodeoxyguanosine | trans-4-hydroxy-2-nonenal | Potential marker for DNA damage. scispace.com |

| Substituted 1,N2-etheno derivatives | trans-4-hydroxy-2-nonenal | Indicates DNA modification. scispace.com |

| γ-hydroxy-propanodeoxyguanosine diastereomers | trans-4-hydroxy-2-nonenal | Initial products of adduction. scispace.com |

Interactions with Lipids and Membrane Components

The cellular membrane is a complex and crowded environment, with a high protein-to-lipid ratio. libretexts.org The interactions between proteins and lipids are crucial for maintaining membrane structure and function. nih.govunivr.it

Lipids in biological membranes can be broadly categorized as bulk lipids, which form the main membrane structure, annular lipids that surround membrane proteins, and non-annular lipids that bind specifically to proteins. libretexts.org The composition of these lipids is highly regulated and defines the identity and function of different organelles. mdpi.complos.org Eukaryotic membranes are primarily composed of glycerophospholipids, sphingolipids, and sterols like cholesterol. mdpi.com

While direct studies on the interaction of this compound with membrane lipids are not extensively detailed in the provided search results, its nature as a lipid peroxidation product implies its generation within the lipid bilayer. Its high reactivity suggests it would readily interact with neighboring lipid molecules and membrane-associated proteins. These interactions could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins. The hydrophobic nature of 4-HHE would facilitate its partitioning into the lipid core of membranes, where it can exert its effects. The specific nature of these interactions, whether they involve covalent adduction to lipid headgroups or acyl chains, requires further investigation.

| Lipid Class | General Function in Membranes | Potential Interaction with 4-HHE |

| Glycerophospholipids | Major structural components of eukaryotic membranes. mdpi.com | Alteration of headgroup or acyl chain properties. |

| Sphingolipids | Involved in membrane structure and signaling. mdpi.com | Modification of sphingoid base or fatty acid chains. |

| Cholesterol | Modulates membrane fluidity and is a key component of lipid rafts. mdpi.com | Potential for indirect effects on membrane organization. |

Enzymatic Metabolism and Detoxification Pathways

Key Enzymes Involved in Metabolism

The detoxification of HHE is a multi-pronged approach involving several key enzymes that convert it into less reactive and more easily excretable forms.

Glutathione (B108866) S-Transferases (GSTs) are a major family of enzymes involved in the detoxification of electrophilic compounds like HHE. They catalyze the conjugation of HHE with glutathione (GSH), a critical step in its detoxification. nih.govresearchgate.net The resulting glutathione conjugate is more water-soluble and can be further metabolized and excreted. washington.eduresearchgate.net

Human GSTA4-4, in particular, exhibits high activity towards 4-hydroxyalkenals. nih.govnih.govwikigenes.org This enzyme demonstrates a notable characteristic: while it shows low substrate stereoselectivity, meaning it can detoxify both enantiomers of related hydroxyalkenals, it exhibits strict product stereoselectivity. nih.gov This results in the formation of specific diastereomers of the glutathione conjugate, which may have implications for their subsequent biological fate. nih.gov The detoxification process involving GSTA4-4 is crucial for protecting cellular components from the damaging effects of oxidative stress. wikigenes.org

Another relevant isoform, hGST5.8, also known as a member of the alpha 4 subclass of GSTs, displays uniquely high activity in conjugating 4-hydroxyalkenals with glutathione. wikigenes.org The activity of these GSTs is considered a primary defense mechanism against the toxicity of lipid peroxidation products. nih.govresearchgate.net

Table 1: Key Glutathione S-Transferase Isoforms in (S,E)-4-Hydroxyhex-2-enal Metabolism

| Enzyme | Function | Stereoselectivity | Reference |

|---|---|---|---|

| hGSTA4-4 | Catalyzes the conjugation of 4-hydroxyalkenals with glutathione. | Low substrate stereoselectivity, strict product stereoselectivity. | nih.govwikigenes.org |

| hGST5.8 | Exhibits high activity in conjugating 4-hydroxyalkenals with glutathione. | Not specified in the provided context. | wikigenes.org |

Aldehyde dehydrogenases (ALDHs) represent another critical line of defense against reactive aldehydes. These enzymes catalyze the oxidation of aldehydes into their corresponding carboxylic acids, which are generally less toxic. wikipedia.org The ALDH superfamily consists of several isoforms with varying substrate specificities and cellular locations. wikipedia.org

Mitochondrial ALDH2 is a key enzyme in the metabolism of various aldehydes, including those generated from lipid peroxidation. nih.govijbs.com It plays a significant role in clearing toxic aldehydes like 4-hydroxynonenal (B163490) (HNE), a compound structurally related to HHE. nih.govmdpi.com Inactivation or deficiency of ALDH2 can lead to the accumulation of these aldehydes, contributing to cellular damage. ijbs.comnih.gov While direct studies on this compound metabolism by ALDH2 are not as extensively documented as for HNE, the known broad substrate specificity of ALDHs for lipid-derived aldehydes suggests a probable role in HHE detoxification. uniprot.orgcore.ac.uk Microsomal aldehyde dehydrogenases are also active with various aliphatic aldehydes, including 4-hydroxyalkenals. core.ac.uk

Table 2: Role of Aldehyde Dehydrogenase in Aldehyde Metabolism

| Enzyme | Location | Function | Relevance to this compound | Reference |

|---|---|---|---|---|

| ALDH2 | Mitochondria | Oxidizes toxic aldehydes to carboxylic acids. | Key in clearing lipid peroxidation products like HNE, suggesting a role in HHE detoxification. | nih.govijbs.commdpi.com |

| Microsomal ALDH | Microsomes | Active with various aliphatic aldehydes, including 4-hydroxyalkenals. | Likely contributes to the metabolism of HHE. | core.ac.uk |

Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is another enzyme involved in the metabolism of aldehydes. researchgate.netwikipedia.org It catalyzes the NADPH-dependent reduction of a wide range of aldehydes and carbonyls into their corresponding alcohols. researchgate.netwikipedia.orgnih.gov This enzyme is known to reduce 4-hydroxynonenal (HNE), a similar lipid peroxidation product. nih.gov The reduction of the aldehyde group of HHE by aldose reductase would yield a less reactive alcohol, contributing to its detoxification. thegoodscentscompany.com The activity of aldose reductase represents a significant pathway for the metabolism of lipid peroxidation products. nih.govencyclopedia.pub

Formation of Water-Soluble Conjugates for Excretion

A primary strategy for eliminating toxic compounds like this compound from the body is to convert them into water-soluble forms that can be easily excreted, primarily in the urine. koreascience.kr The conjugation of HHE with glutathione, catalyzed by GSTs, is a key initial step in this process. washington.eduresearchgate.net The resulting glutathione-HHE conjugate (GS-HHE) is more hydrophilic than the parent aldehyde. washington.edu

This initial conjugate can be further processed through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by acetylation of the remaining cysteine conjugate. The final product, a mercapturic acid derivative, is a water-soluble compound that can be efficiently eliminated from the body. researchgate.net This process of forming water-soluble conjugates is a crucial detoxification mechanism, preventing the accumulation of reactive aldehydes and their subsequent damage to cellular components. washington.edukoreascience.kr The excretion of these metabolites in urine can also serve as a biomarker for in vivo lipid peroxidation. koreascience.kr

Role in Cellular Homeostasis and Oxidative Stress Response

The metabolism of this compound is intricately linked to cellular homeostasis and the oxidative stress response. HHE is a product of oxidative stress, arising from the peroxidation of n-3 polyunsaturated fatty acids. nih.govresearchgate.net Its accumulation can disrupt cellular functions by forming adducts with proteins and other macromolecules. researchgate.net

The enzymatic detoxification pathways described above are integral components of the cellular antioxidant defense system. By efficiently neutralizing HHE, these enzymes help to maintain the redox balance within the cell and protect against oxidative damage. researchgate.netwikigenes.org The induction of enzymes like GSTA4-4 can be part of an adaptive response to oxidative stress, allowing cells to better cope with increased levels of lipid peroxidation products. researchgate.net

At lower concentrations, lipid peroxidation products may act as signaling molecules, while at higher concentrations, they can lead to cellular dysfunction and apoptosis. researchgate.net Therefore, the balance between the formation and detoxification of this compound is critical for maintaining cellular homeostasis. The efficient removal of this reactive aldehyde by enzymes such as GSTs, ALDHs, and aldose reductase is essential for preventing the deleterious consequences of oxidative stress. researchgate.netnih.govnih.gov

Cellular and Molecular Signaling Pathways

Mechanisms of Action as a Signaling Molecule

(S,E)-4-Hydroxyhex-2-enal (HHE) functions as a signaling molecule primarily through its electrophilic nature. researchgate.net Possessing both a carbonyl group and a carbon-carbon double bond, HHE can readily form covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine (B10760008). researchgate.netresearchgate.net This modification of proteins can alter their structure and function, thereby initiating or modulating signaling cascades. This reactivity allows HHE to influence a wide array of cellular activities, from gene expression to apoptosis. researchgate.nett3db.ca

Regulation of Gene Expression

HHE has been shown to exert significant control over gene expression, particularly through the activation of key transcription factors involved in cellular defense and inflammatory responses.

Nrf2 Activation and Upregulation of Antioxidative and Phase II Enzymes (e.g., Heme Oxygenase-1)

A primary mechanism of HHE's protective signaling is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netthegoodscentscompany.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. nih.govmdpi.com Low concentrations of HHE have been demonstrated to protect endothelial cells by activating Nrf2, which in turn leads to the upregulation of Heme Oxygenase-1 (HO-1). researchgate.net HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, and plays a crucial role in cellular defense against oxidative stress. mybiosource.comnih.gov This upregulation of HO-1 and other phase II enzymes contributes to the neuroprotective effects observed in the metabolism of docosahexaenoic acid (DHA), a precursor of HHE. researchgate.net

NF-κB Activation via NIK/IKK and p38 MAPK Pathway

In addition to its role in the Nrf2 pathway, HHE can also activate the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This activation occurs through the inhibitor of kappaB (IκB) phosphorylation, which is mediated by the IκB kinase (IKK)/NF-κB inducing kinase (NIK) pathway. nih.gov Furthermore, HHE has been found to increase the activity of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). nih.gov The inhibition of p38 MAPK and ERK has been shown to reduce HHE-induced NF-κB activation, indicating that these kinases are closely involved in the process. nih.gov This suggests that HHE can induce NF-κB activation through both the IKK/NIK pathway and the p38 MAPK and ERK signaling cascades, particularly in the context of oxidative stress in endothelial cells. nih.gov

Interactions with Specific Receptors and Ion Channels (e.g., Transient Receptor Potential A1, TRPA1)

This compound has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. thegoodscentscompany.com TRPA1 is a non-selective cation channel that is expressed in sensory neurons and acts as a sensor for a variety of noxious stimuli, including products of oxidative stress. sciforum.netmdpi.com The interaction between HHE and TRPA1 is thought to involve the covalent modification of cysteine residues within the channel protein. sciforum.net Activation of TRPA1 by HHE can lead to the influx of calcium ions, which can trigger various downstream signaling events. sciforum.netnih.gov This interaction highlights a direct mechanism by which HHE can influence neuronal signaling and sensation.

Modulation of Endogenous Enzyme Activities

The reactivity of this compound allows it to directly interact with and modulate the activity of various endogenous enzymes. researchgate.net By forming adducts with key amino acid residues in or near the active sites of enzymes, HHE can either inhibit or, in some cases, enhance their catalytic function. researchgate.netresearchgate.net For instance, HHE can be detoxified by enzymes such as aldose reductase and aldehyde dehydrogenase, which reduce or oxidize the aldehyde group, respectively. nih.govscience.gov The efficiency of these metabolic pathways can influence the intracellular concentration of HHE and, consequently, its signaling effects. nih.gov The ability of HHE to modify enzyme activity is a critical aspect of its biological function, contributing to its role in both physiological and pathological processes. researchgate.netrsc.org

Influence on Cellular Processes

The signaling actions of this compound have broad implications for a range of fundamental cellular processes.

| Cellular Process | Influence of this compound |

| Cell Signal Transduction | HHE acts as a signaling molecule, initiating cascades like the Nrf2 and NF-κB pathways. researchgate.netnih.gov |

| Cell Cycle Events | HHE is hypothesized to play a key role in the regulation of cell cycle events. wikipedia.org |

| Cellular Adhesion | HHE is thought to be involved in pathways related to cellular adhesion. wikipedia.org |

| Apoptosis | At higher concentrations, HHE can induce apoptosis, or programmed cell death. thegoodscentscompany.com |

Through its ability to modulate key signaling pathways and interact with a variety of cellular components, HHE influences cell signal transduction, cell cycle progression, and cellular adhesion. researchgate.netnih.govwikipedia.org For example, the activation of NF-κB by HHE can impact inflammatory responses and cell survival. nih.gov Conversely, the activation of the Nrf2 pathway by HHE can enhance cellular antioxidant defenses. researchgate.net The balance between these and other signaling events ultimately determines the cellular response to HHE, which can range from adaptation and protection to the induction of apoptosis. researchgate.netthegoodscentscompany.com

Analytical Methodologies for Detection and Quantification

Challenges in Aldehyde Analysis

The analysis of aldehydes like HHE is complicated by several factors:

Volatility: Low molecular weight aldehydes are volatile, making them prone to loss during sample preparation and analysis. acs.orgmdpi.com

Reactivity: The electrophilic nature of the aldehyde functional group makes these compounds highly reactive. They can readily bind to nucleophiles such as proteins, leading to the formation of adducts and a reduction in the concentration of the free aldehyde. researchgate.netresearchgate.net This reactivity also contributes to their instability. nih.gov

Trace Levels: In many biological and food systems, HHE and other aldehydes are present at very low concentrations, often in the nanomolar to micromolar range, which requires highly sensitive analytical techniques for detection. acs.orgmdpi.com

Matrix Effects: The complex nature of biological and food samples can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net

To overcome these challenges, a derivatization step is frequently employed. This process converts the volatile and reactive aldehydes into more stable and less volatile derivatives, which improves their chromatographic separation and detectability by mass spectrometry. acs.orgmdpi.comresearchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, has become the gold standard for the analysis of HHE and other aldehydes due to its high sensitivity, selectivity, and specificity. frontiersin.orgnebiolab.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of HHE, a derivatization step is typically necessary to increase the volatility and thermal stability of the molecule. researchgate.net Common derivatization reagents include pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) followed by silylation. nih.govresearchgate.net

A validated GC-MS method for the related compound 4-hydroxy-2-nonenal (HNE) involves derivatization with PFBHA and subsequent trimethylsilylation. nih.gov This method demonstrates good linearity, high specificity, and sensitivity, with detection limits in the nanomolar range. nih.gov Similar approaches have been successfully applied to the analysis of HHE in various food matrices. uncst.go.ug

Table 1: GC-MS Method Parameters for Hydroxyalkenal Analysis

| Parameter | Details | Reference |

|---|---|---|

| Derivatization | Pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation | nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | nih.gov |

| Internal Standard | Deuterated analog (e.g., HNE-d11) | nih.gov |

| Validation | Good linearity (r² = 0.998), high specificity and sensitivity | nih.gov |

| Precision | Within-day: 4.4-6.1%; Between-day: 5.2-10.2% | nih.gov |

| Accuracy | 99-104% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suited for the analysis of less volatile and thermally labile compounds like HHE. This technique offers excellent sensitivity and selectivity, making it a widely used method for quantitative bioanalysis. nebiolab.com LC-MS/MS methods have been developed for the simultaneous determination of HHE and other aldehydes in various matrices, including food and biological samples. researchgate.netsciengine.com These methods often involve derivatization to enhance ionization efficiency and chromatographic performance. frontiersin.org

An ultra-high-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) method has been developed for the simultaneous analysis of HHE and HNE in foods. sciengine.com This method demonstrated a wide linear range and low limits of detection and quantification. researchgate.netsciengine.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Adduct Identification

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of large and fragile molecules, including protein and peptide adducts of HHE. ESI-MS/MS allows for the detailed structural characterization of these adducts. acs.orgnih.gov

The reactivity of HHE leads to the formation of adducts with nucleophilic amino acid residues in proteins, such as cysteine and histidine. nih.govresearchgate.net ESI-MS/MS can be used to identify the specific sites of modification on proteins and to elucidate the structure of the adducts formed. acs.orgnih.gov This information is crucial for understanding the biological consequences of HHE exposure. Studies have successfully used ESI-MS/MS to characterize the adducts formed between HNE and peptides, providing insights into the reaction mechanisms. acs.orgnih.gov

Stable Isotope Dilution Assays for Enhanced Accuracy

To improve the accuracy and precision of quantification, stable isotope dilution (SID) assays are often employed. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated HHE) to the sample at the beginning of the analytical procedure. uncst.go.ug The ratio of the unlabeled analyte to the labeled internal standard is then measured by MS.

This approach effectively corrects for any analyte loss during sample preparation and for matrix effects, leading to highly accurate and reliable quantification. uncst.go.ugsciengine.com SID GC-MS and LC-MS/MS methods have been successfully developed and validated for the quantification of HHE and HNE in complex matrices like food. uncst.go.ugsciengine.com

Table 2: Performance of a Stable Isotope Dilution UHPLC-QqQ-MS/MS Method for HHE and HNE

| Parameter | 4-HHE | 4-HNE | Reference |

|---|---|---|---|

| Linear Range | 10–1000 ng/mL | 10–1000 ng/mL | sciengine.com |

| Limit of Detection (LOD) | 2.0 ng/g | 0.1 ng/g | researchgate.netsciengine.com |

| Limit of Quantification (LOQ) | 5.0 ng/g | 0.3 ng/g | researchgate.netsciengine.com |

| Recovery Rates | 91.54%–105.12% | 91.54%–105.12% | sciengine.com |

Untargeted Trapping and Analysis Techniques for Complex Biological Samples

In complex biological systems, identifying the full spectrum of reactive aldehydes can be challenging. Untargeted approaches aim to capture and identify a broad range of aldehydes without prior knowledge of their identity. nih.gov One such technique involves the use of a derivatization reagent that introduces a specific isotopic signature, allowing for the selective detection of derivatized aldehydes by high-resolution mass spectrometry (HRMS). nih.govresearchgate.net

This "aldehydomics" approach has been used to characterize the aldehyde profile in fecal water, providing insights into the formation of diet-related carbonyl compounds in the intestinal lumen. nih.govresearchgate.net By using a brominated derivatization reagent, aldehydes can be selectively detected based on their characteristic isotopic pattern, followed by identification using tandem mass spectrometry. researchgate.net This methodology has successfully identified HHE among other aldehydes in complex biological samples. nih.gov

Immunochemical Techniques for Protein Adduct Detection

Immunochemical methods are powerful tools for detecting protein adducts of (S,E)-4-Hydroxyhex-2-enal (4-HHE), leveraging the high specificity of antibody-antigen interactions. These techniques typically rely on antibodies raised specifically against proteins modified by 4-HHE or its structural analogs. nih.govnih.gov The development of antibodies that recognize the Michael addition adducts of 4-HHE has been instrumental in studying the biological consequences of lipid peroxidation. arvojournals.orgacs.org

Enzyme-Linked Immunosorbent Assays (ELISAs)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for quantifying protein adducts. nih.gov While much of the literature details ELISA methods for the related aldehyde 4-hydroxynonenal (B163490) (4-HNE), the principles are directly applicable to 4-HHE, provided that specific antibodies are available. westminster.ac.ukimrpress.com The technique can be adapted into several formats, such as indirect ELISA and sandwich ELISA, to measure 4-HHE-protein adducts in various biological samples, including cell lysates, serum, and plasma. nih.govarigobio.com

In a typical competitive ELISA for 4-HHE adducts, a microplate is coated with a known 4-HHE-protein conjugate (e.g., HHE-BSA). cellbiolabs.com The samples containing unknown amounts of 4-HHE adducts are mixed with a limited amount of anti-HHE antibody and added to the wells. The free 4-HHE adducts in the sample compete with the coated adducts for antibody binding. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the amount of 4-HHE adducts in the sample. cellbiolabs.com This method provides a sensitive means of quantifying the total level of 4-HHE modified proteins. imrpress.com

| ELISA Format | Principle | Application for 4-HHE Adducts | Key Features |

| Competitive ELISA | Competition between sample antigen and coated antigen for a limited amount of primary antibody. cellbiolabs.com | Quantification of total 4-HHE protein adducts in complex samples like plasma or tissue lysates. imrpress.comarigobio.com | High sensitivity; signal is inversely proportional to analyte concentration. cellbiolabs.com |

| Indirect ELISA | Antigen from the sample is coated onto the plate, followed by detection with a specific primary antibody and an enzyme-linked secondary antibody. nih.gov | Screening for the presence of 4-HHE adducts and determining relative amounts. | Simple and versatile for detecting the presence of target adducts. nih.gov |

| Sandwich ELISA | The antigen is "sandwiched" between a capture antibody and a detection antibody. nih.govwestminster.ac.uk | Potentially offers higher specificity for particular 4-HHE-modified proteins if two distinct epitopes are available. | High specificity and sensitivity; requires two antibodies that recognize different epitopes on the antigen. nih.gov |

Western Blotting

Western blotting is an indispensable technique for identifying specific proteins that have been modified by 4-HHE. nih.govappliedbiomics.com This method combines the protein-separating power of gel electrophoresis with the specificity of antibody detection. researchgate.net Proteins from a biological sample are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). acs.org The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). acs.org The membrane is incubated with a primary antibody specific for 4-HHE Michael adducts, which binds to the modified proteins. arvojournals.org A secondary antibody, which is enzyme-linked and recognizes the primary antibody, is then used for detection, typically via chemiluminescence or fluorescence. acs.orgresearchgate.net

This immunochemical approach allows for the visualization of specific protein bands that have been adducted by 4-HHE, providing information on the molecular weight of the target proteins. appliedbiomics.com A notable application of this technique was demonstrated in a study on light-exposed rat retinas, where a semiquantitative Western dot-blot analysis using a specific anti-4-HHE antibody was performed. arvojournals.org The study successfully measured the total levels of 4-HHE-modified proteins, revealing a significant increase in these adducts after light exposure, which suggested a link between this specific lipid peroxidation product and retinal damage. arvojournals.org

| Study Focus | Sample Type | Findings on this compound Adducts | Reference |

| Light-Induced Retinal Damage | Rat Retina and Retinal Pigment Epithelium (RPE) | Protein modifications by 4-HHE were significantly increased in retinal samples after exposure to 5-klux light. Pretreatment with an antioxidant significantly lowered the levels of 4-HHE-modified proteins. | arvojournals.org |

| General Protein Modification | Hepatocyte Homogenates | While primarily focused on 4-HNE, the methodology of using specific antibodies for immunoblot analyses of crude homogenates is directly applicable for detecting 4-HHE-protein adducts in cells exposed to oxidative stress. | nih.gov |

Methodological Considerations for Sample Preparation and Derivatization

The accurate analysis of 4-HHE is challenging due to its high reactivity and volatility. researchgate.net Therefore, meticulous sample preparation and, often, chemical derivatization are critical steps to ensure reliable detection and quantification. nih.gov

Sample Preparation: The initial sample preparation aims to extract 4-HHE from complex biological matrices and remove interfering substances. For tissue samples, homogenization in an appropriate buffer, often at sub-zero temperatures, is a common first step. researchgate.netnih.gov To minimize matrix effects and improve detection limits, especially for mass spectrometry-based methods, a solid-phase extraction (SPE) step is frequently employed. nih.gov For instance, Phree™ cartridges can be used to remove phospholipids, which are a major source of interference. nih.gov It is also crucial to prevent the artifactual formation of aldehydes during sample workup, which can be achieved by adding antioxidants and working at low temperatures. researchgate.net

Derivatization: Derivatization is a key strategy to stabilize the reactive aldehyde group of 4-HHE, reduce its volatility, and enhance its detectability by analytical instruments like HPLC or GC-MS. researchgate.net Several reagents have been developed for this purpose.

2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with carbonyl groups to form stable hydrazone derivatives. researchgate.net These derivatives can be readily quantified by HPLC with UV detection. researchgate.net

Carnosine: This dipeptide can be used to derivatize 4-HHE for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Brominated Reagents: Reagents like 1-((ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) have been developed for the targeted analysis of HNE and HHE. mdpi.com The bromine atom provides a characteristic isotopic pattern (79Br/81Br) that allows for specific detection by mass spectrometry. mdpi.com

D-cysteine: Aldehydes can react with D-cysteine to form thiazolidine-4-carboxylic acid derivatives, which are suitable for direct injection and analysis by LC-MS/MS. researchgate.net

The choice of derivatization agent depends on the analytical platform being used and the specific requirements of the study. For quantitative analysis, the use of a stable isotope-labeled internal standard, such as deuterated 4-HHE (4-HHE-d5), is essential to correct for analyte loss during sample preparation and analysis. nih.govresearchgate.net

| Derivatization Reagent | Resulting Derivative | Analytical Method | Key Advantages | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Well-established method for carbonyl compounds. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Carnosine | Carnosine adduct | LC-MS/MS | Suitable for shotgun lipidomics analysis directly from lipid extracts. nih.gov | nih.gov |

| 1-((ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) | Brominated oxime ether | UHPLC-ESI-MS/MS | Selective labeling with bromine provides a unique isotopic signature for specific MS detection. mdpi.com | mdpi.com |

| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | Simple, one-step reaction at neutral pH. researchgate.net | researchgate.net |

Comparative Biochemistry and Reactivity

Distinguishing (S,E)-4-Hydroxyhex-2-enal from 4-Hydroxynonenal (B163490) (HNE)

This compound, hereafter referred to as 4-HHE, and 4-Hydroxynonenal (HNE) are both α,β-unsaturated hydroxyalkenals produced from the oxidative degradation of polyunsaturated fatty acids (PUFAs). Despite their structural similarities, their origins and biochemical behaviors exhibit notable differences.

Differences in Polyunsaturated Fatty Acid Precursors (n-3 vs. n-6)

The primary distinction between 4-HHE and HNE lies in their biosynthetic origins. 4-HHE is a major aldehydic product derived from the peroxidation of n-3 (omega-3) polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). In contrast, HNE is predominantly formed from the peroxidation of n-6 (omega-6) polyunsaturated fatty acids, including linoleic acid and arachidonic acid. This fundamental difference in precursors means that the relative abundance of 4-HHE and HNE in a biological system can reflect the balance of n-3 to n-6 fatty acids and the specific oxidative stress pathways that are active.

| Feature | This compound (4-HHE) | 4-Hydroxynonenal (HNE) |

| PUFA Precursor | n-3 Polyunsaturated Fatty Acids (e.g., DHA, EPA) | n-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) |

| Carbon Chain Length | 6 Carbons | 9 Carbons |

Variations in Adduction Targets and Detoxification Pathways

Both 4-HHE and HNE are electrophilic and can readily form covalent adducts with nucleophilic residues on proteins, primarily through Michael addition. These adductions can alter protein structure and function. While both aldehydes target similar amino acid residues, there are differences in their reactivity and preferences. HNE is known to react with cysteine, histidine, and lysine (B10760008) residues. Mass spectrometry studies have identified specific adduction sites on various proteins, including those involved in cytoskeleton organization, stress responses, and metabolic pathways.

While less extensively studied, 4-HHE also forms adducts with proteins. Research indicates that both 4-HHE and HNE have a similar preference for modifying cysteine residues. However, their preferences for modifying lysine and histidine residues differ. The structural difference, specifically the shorter carbon chain of 4-HHE (six carbons) compared to HNE (nine carbons), may influence its solubility and reactivity with different amino acid targets within the complex three-dimensional structure of proteins.

The detoxification pathways for these two aldehydes also show variations. A primary route for the detoxification of HNE involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), particularly the GSTA4-4 isoform. Other enzymes involved in HNE detoxification include aldose reductase and aldehyde dehydrogenase. Aldose reductase has been identified as a major detoxification route for both 4-HHE and HNE. However, it has been reported that 4-HHE is a poorer substrate for the GSTA4-4 enzyme compared to HNE, suggesting a potential for differential accumulation and biological effects under conditions of oxidative stress where this detoxification pathway is crucial.

| Feature | This compound (4-HHE) | 4-Hydroxynonenal (HNE) |

| Primary Adduction Targets | Cysteine, with varying preference for Lysine and Histidine compared to HNE. | Cysteine, Histidine, Lysine. |

| Detoxification Pathways | Aldose reductase, Poor substrate for GSTA4-4. | Glutathione S-transferases (especially GSTA4-4), Aldose reductase, Aldehyde dehydrogenase. |

Comparative Reactivity with Other Lipid Peroxidation Aldehydes in Complex Systems

The reactivity of lipid peroxidation aldehydes is a critical factor in their biological impact. In complex systems such as food emulsions, the chemical behavior of these aldehydes can be influenced by factors like partitioning between oil and water phases and interactions with other components like proteins.

A study comparing the reactivity of hexanal (B45976), (E)-hex-2-enal, 4-hydroxyhex-2-enal (4-HHE), and 4-hydroxynon-2-enal (HNE) in oil-in-water emulsions revealed that the 4-hydroxyalkenals (4-HHE and HNE) exhibited the highest reactivity. Their concentrations were significantly reduced, especially in the presence of proteins, suggesting rapid adduction to protein components. In these systems, HNE was found to be the most reactive of the aldehydes studied. The reactivity of these aldehydes was also influenced by their partitioning within the emulsion, which was not directly correlated with their hydrophobicity.

In the context of edible oils, the concentrations of various lipid peroxidation products can differ significantly depending on the fatty acid composition of the oil. For instance, in oxidized rapeseed, kiwiseed, and tuna oils (rich in n-3 PUFAs), 4-HHE was found in the range of 120 to 150 μmol kg⁻¹, while malondialdehyde (MDA) concentrations were much higher, ranging from 600 to over 1100 μmol kg⁻¹. Conversely, oxidized sunflower oil (rich in n-6 PUFAs) had the highest concentration of HNE (175 μmol kg⁻¹) but the lowest levels of MDA (100 μmol kg⁻¹) and 4-HHE (2.9 μmol kg⁻¹). This data highlights that the profile of lipid peroxidation aldehydes is highly dependent on the initial fatty acid composition of the complex system.

| Aldehyde | Reactivity in Oil-in-Water Emulsions (in the presence of protein) |

| This compound (4-HHE) | High reactivity, significant reduction in concentration. |

| 4-Hydroxynonenal (HNE) | Highest reactivity among the compared aldehydes. |

| Hexanal | Lower reactivity compared to 4-hydroxyalkenals. |

| Malondialdehyde (MDA) | Variable, can be highly reactive depending on the system. |

Research Directions and Future Perspectives

Elucidation of Stereospecific Biological Effects of (S,E)-4-Hydroxyhex-2-enal Enantiomers

While much of the existing research has focused on the racemic mixture of 4-hydroxyalkenals, emerging evidence underscores the importance of stereochemistry in their biological activities. The enantiomers of related aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), have been shown to elicit distinct cellular responses. For instance, (S)-HNE and racemic HNE are potent stimulators of Jun kinase and Akt phosphorylation, whereas (R)-HNE is more effective at phosphorylating MAPK. mdpi.com Furthermore, (S)-HNE exhibits more pronounced cytotoxicity. mdpi.com

This highlights a critical gap in our understanding of this compound. Future studies must systematically compare the biological effects of the (S)- and (R)-enantiomers of 4-hydroxyhex-2-enal. This includes investigating their differential impacts on cell signaling pathways, cytotoxicity, and gene expression. Such research will be instrumental in determining whether one enantiomer is more biologically active or if they possess unique or even opposing effects. Understanding these stereospecific interactions is crucial for accurately interpreting the physiological and pathological roles of endogenously produced 4-hydroxyhex-2-enal.

Key research questions to address include:

Do the (S) and (R) enantiomers of 4-hydroxyhex-2-enal exhibit different rates of reaction with key cellular nucleophiles like cysteine, histidine, and lysine (B10760008)? physiology.org

How does the stereochemistry at the C4 position influence the binding and modification of specific protein targets?

Are there stereoselective differences in the metabolism and detoxification of 4-hydroxyhex-2-enal enantiomers by enzymes such as glutathione (B108866) S-transferases and aldehyde dehydrogenases? wikipedia.org

Comprehensive Mapping of this compound Adductomes in Diverse Biological Systems

This compound, like other reactive aldehydes, exerts many of its biological effects through the formation of covalent adducts with proteins, a process termed lipoxidation. thegoodscentscompany.com The collection of all such modified proteins in a cell or tissue is known as the adductome. While the formation of adducts with cysteine, histidine, and lysine residues is a known mechanism for related aldehydes, a comprehensive map of the this compound adductome is currently lacking. physiology.org

Future research should employ advanced proteomic techniques, such as mass spectrometry-based approaches, to identify and quantify the specific protein targets of this compound in various biological contexts. nih.govimrpress.com This includes mapping adductomes in different cell types, tissues, and disease models. For example, studies on the related aldehyde 4-HNE have revealed that the profile of adducted proteins can differ between healthy and diseased states, shifting from structural proteins in controls to catalytic and signaling proteins in pathological conditions. imrpress.com

A systematic mapping of the this compound adductome will provide critical insights into:

The key cellular pathways and processes that are targeted and potentially dysregulated by this aldehyde.

The identification of novel biomarkers for diseases associated with increased lipid peroxidation. nih.gov

The molecular basis for the diverse biological effects attributed to n-3 fatty acid peroxidation.

Table 1: Potential Protein Targets for this compound Adduction (Based on studies of related aldehydes)

| Protein Class | Potential Function Affected | Reference |

| Cytoskeletal Proteins | Cell structure and integrity | mdpi.com |

| Enzymes | Catalytic activity, metabolic pathways | nih.gov |

| Receptors | Signal transduction | imrpress.com |

| Transcription Factors | Gene expression | mdpi.com |

Advanced Computational Modeling of Reactivity and Molecular Interactions

Computational chemistry and molecular modeling offer powerful tools to complement experimental studies on this compound. tandfonline.comnih.gov Advanced computational models can provide a detailed, atomistic understanding of the reactivity of this aldehyde and its interactions with biological macromolecules. acs.orgacs.org

Future computational research should focus on:

Quantum Mechanical (QM) Calculations: To accurately model the reaction mechanisms and kinetics of adduct formation between this compound and amino acid residues. This can help predict the relative reactivity towards cysteine, histidine, and lysine and elucidate the role of the stereocenter in influencing reaction barriers.

Molecular Docking and Molecular Dynamics (MD) Simulations: To simulate the binding of this compound to specific protein targets identified through adductome mapping. tandfonline.com These simulations can reveal the specific binding sites, the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions), and how adduct formation may alter protein structure and function. nih.gov

Solvent Effects: Investigating how the cellular environment, particularly the polarity of the surrounding medium, influences the reactivity and conformation of this compound. researchgate.net

By integrating computational modeling with experimental data, researchers can gain a more complete picture of the molecular mechanisms underlying the biological effects of this compound. This synergy will be crucial for designing future experiments and for developing strategies to modulate its activity in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.